![molecular formula C20H21N7O5 B13431126 N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid is a compound known for its significant role in medicinal chemistry, particularly as an antineoplastic agent. This compound is structurally related to folic acid and is used in the treatment of various cancers due to its ability to inhibit cell division.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid involves the alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent. The resulting hydroiodide is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-dose therapy in cancer treatment has driven the need for efficient production methods .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the pteridine ring system.
Reduction: Reduction reactions can modify the amino groups.
Substitution: Commonly involves the replacement of functional groups on the benzoyl or pteridine rings.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives, while substitution reactions can produce various benzoyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pteridine chemistry.
Biology: Investigated for its role in cellular metabolism and enzyme inhibition.
Medicine: Extensively used in cancer chemotherapy, particularly for treating acute leukemia and other malignancies.
Industry: Employed in the synthesis of other pharmaceutical agents and as a research tool in drug development.
Wirkmechanismus
The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are necessary for DNA, RNA, and protein synthesis. By blocking this pathway, the compound effectively inhibits cell division and growth, making it a potent antineoplastic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: Another antineoplastic agent with a similar structure and mechanism of action.
Aminopterin: An older compound with similar properties but higher toxicity.
Uniqueness
N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic acid is unique due to its specific structural modifications that enhance its efficacy and reduce toxicity compared to older compounds like aminopterin .
Eigenschaften
Molekularformel |
C20H21N7O5 |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[2-(2,4-diaminopteridin-7-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)24-12(9-23-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,24,26,27)/t13-/m0/s1 |
InChI-Schlüssel |
CCLBVMZRXSTKOI-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCC2=CN=C3C(=NC(=NC3=N2)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCC2=CN=C3C(=NC(=NC3=N2)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


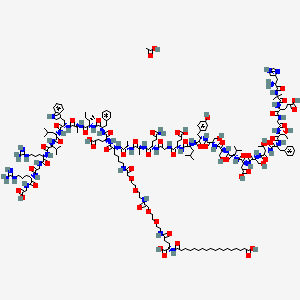
![1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B13431045.png)

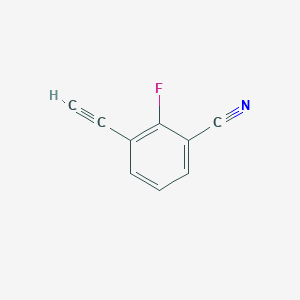
![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)
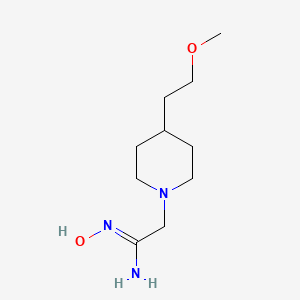

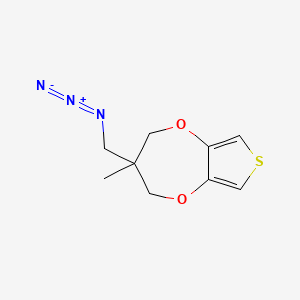


![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
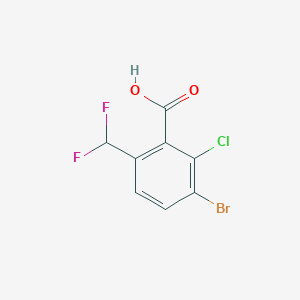
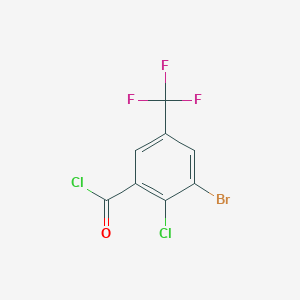
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
